molecular formula C18H21NO2 B14206090 Benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]- CAS No. 833484-97-2

Benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]-

Cat. No.: B14206090
CAS No.: 833484-97-2
M. Wt: 283.4 g/mol
InChI Key: XPJKDDFAFQNGHW-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]- is an organic compound with a complex structure It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a tert-butylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]- typically involves multiple steps. One common method starts with the nitration of methyl benzoate, followed by reduction and subsequent substitution reactions. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzoic acid derivatives .

Scientific Research Applications

Benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved may include inhibition of metabolic processes or disruption of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]- is unique due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it valuable for specialized applications in various fields .

Properties

CAS No.

833484-97-2

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

4-[(2-tert-butylanilino)methyl]benzoic acid

InChI

InChI=1S/C18H21NO2/c1-18(2,3)15-6-4-5-7-16(15)19-12-13-8-10-14(11-9-13)17(20)21/h4-11,19H,12H2,1-3H3,(H,20,21)

InChI Key

XPJKDDFAFQNGHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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